Tetraphenylhydroquinone

Description

Properties

CAS No. |

914-18-1 |

|---|---|

Molecular Formula |

C30H22O2 |

Molecular Weight |

414.5 g/mol |

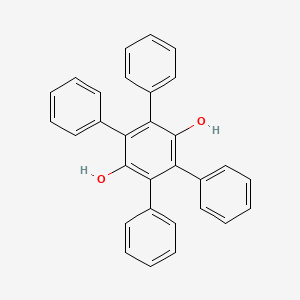

IUPAC Name |

2,3,5,6-tetraphenylbenzene-1,4-diol |

InChI |

InChI=1S/C30H22O2/c31-29-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)30(32)28(24-19-11-4-12-20-24)27(29)23-17-9-3-10-18-23/h1-20,31-32H |

InChI Key |

BKXFWZWEQCJPCN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C(C(=C2O)C3=CC=CC=C3)C4=CC=CC=C4)O)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraphenylhydroquinone can be synthesized through several methods. One common approach involves the reaction of hydroquinone with phenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction typically takes place in an anhydrous solvent such as diethyl ether or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Photochemical Reaction with Iron Carbonyl

The reaction of Fe(CO)₅ with 3-hexyne under photochemical conditions produces tetraphenylhydroquinone (8a) alongside tetraphenyl-p-benzoquinone (7a) in 95% yield . This pathway involves:

-

Reactants : Iron pentacarbonyl (Fe(CO)₅), potassium polyselenide (K₂Se₃), and 3-hexyne.

-

Mechanism : Photochemical activation triggers ligand substitution and redox processes, leading to the formation of quinone and hydroquinone derivatives .

-

Products :

-

This compound (8a)

-

Tetraphenyl-p-benzoquinone (7a)

-

Tetraphenyl 2-selapyrone (minor byproduct)

-

Data Table 1 : Reaction Conditions and Yields

| Reagent | Role | Yield (7a/8a) | Key Observations |

|---|---|---|---|

| Fe(CO)₅ | Organometallic catalyst | 95% | Requires photochemical activation |

| K₂Se₃ | Redox mediator | – | Facilitates quinone/hydroquinone formation |

| 3-hexyne | Acetylene precursor | – | Reacts with iron carbonyl intermediates |

Oxidative Cyclization via Dianion

Oxidation of the dianion of 1,3-diphenylpropan-2-one with iodine or ethylene dibromide yields this compound (3) . This reaction involves:

-

Reactants : 1,3-Diphenylpropan-2-one dianion, iodine (I₂), or ethylene dibromide (C₂H₄Br₂).

-

Mechanism : Oxidative cyclization followed by rearrangement to form the hydroquinone skeleton .

-

Products :

-

This compound (3)

-

Methyl 2,3-diphenylpropionate (minor product)

-

Data Table 2 : Oxidative Cyclization Pathway

| Oxidizing Agent | Reagent Role | Yield (3) | Key Features |

|---|---|---|---|

| I₂ | Oxidizing agent | – | Direct oxidation of dianion |

| C₂H₄Br₂ | Alkylating agent | – | Facilitates cyclization via electrophilic substitution |

Redox Chemistry

This compound exhibits redox properties characteristic of hydroquinones:

-

Oxidation : Under oxidative conditions, it can form corresponding quinones (e.g., tetraphenyl-p-benzoquinone) .

-

Complexation : Interacts with heavy metals (e.g., Fe, Cu) to form stable coordination complexes, enhancing redox activity .

-

Electrophilicity : The electron-rich hydroquinone core enables reactions with electrophiles, such as alkylating agents .

Functional Group Reactivity

The hydroquinone core contains hydroxyl (-OH) and carbonyl (C=O) groups, which participate in:

-

Hydrogen Bonding : Stabilizes molecular interactions via hydrogen bonds with polar solvents or reactants .

-

Nucleophilic Attacks : The hydroxyl groups act as nucleophiles in substitution reactions, while the carbonyl group may undergo electrophilic additions .

-

Electron Transfer : Facilitates redox cycling, particularly in the presence of metal catalysts .

Comparison of Reaction Pathways

| Parameter | Photochemical Reaction | Oxidative Cyclization |

|---|---|---|

| Key Catalyst | Fe(CO)₅ | I₂/C₂H₄Br₂ |

| Major Product | This compound | This compound |

| Yield | 95% | – |

| Reaction Type | Photochemical redox | Oxidative cyclization |

Scientific Research Applications

Tetraphenylhydroquinone has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other organic compounds and as a reagent in various chemical reactions.

Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases associated with oxidative damage.

Industry: this compound is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tetraphenylhydroquinone involves its ability to undergo redox reactions. It can act as an electron donor or acceptor, participating in oxidation-reduction cycles. This property is crucial for its antioxidant activity, where it neutralizes reactive oxygen species and protects cells from oxidative damage. The compound may also interact with specific molecular targets, such as enzymes involved in redox regulation and signaling pathways related to oxidative stress.

Comparison with Similar Compounds

Key Findings:

- Substituent Impact: Phenyl Groups (TPHQ): Enhance steric bulk, reducing oxidation susceptibility and improving solubility in aromatic solvents. This makes TPHQ suitable for polymerization reactions requiring controlled electronic environments . Chlorine (Tetrachlorohydroquinone): Increases electrophilicity and toxicity. Used in niche synthetic pathways but requires stringent safety protocols due to hazards like skin irritation . Hydroxyl Groups (Tetrahydroxyquinone): Maximizes hydrogen-bonding capacity, enhancing antioxidant activity but limiting thermal stability .

Physicochemical Properties

Solubility and Stability:

- TPHQ : Soluble in dichloromethane, THF, and DMF; stable up to 250°C under inert atmospheres .

- Tetrachlorohydroquinone: Poor solubility in water; decomposes above 200°C, releasing toxic chlorine byproducts .

- Tetrahydroxyquinone: Water-soluble due to polar hydroxyl groups; prone to rapid oxidation in air .

Redox Behavior:

- TPHQ exhibits moderate antioxidant activity compared to tetraphenolic derivatives like those derived from toluhydroquinone. For example, Jiang et al. (2014) reported that tetraphenolic compounds from toluhydroquinone showed higher radical-scavenging capacity (IC₅₀ = 12.3 μM) than TPHQ, likely due to increased electron-donating groups .

- Tetrahydroxyquinone’s redox activity is more pronounced but less controllable, making it suitable for short-lifetime applications like rapid oxygen scavenging .

Q & A

Q. What steps are critical for aligning this compound research with institutional and journal reproducibility guidelines?

- Pre-register experimental designs on platforms like OSF. Use IUPAC nomenclature and report yields as molar percentages. Disclose funding sources and conflicts of interest. Adhere to journal-specific formatting for figures (e.g., avoiding compound numbers in graphics) and reference primary literature over reviews .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.